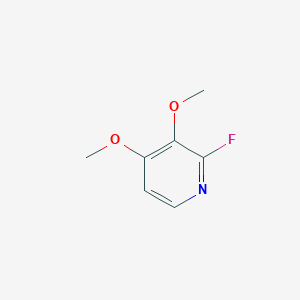
2-Fluoro-3,4-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,4-dimethoxypyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO2. This compound is characterized by the presence of two methoxy groups and a fluorine atom attached to the pyridine ring. It has a molecular weight of 157.14 g/mol and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,4-dimethoxypyridine typically involves the fluorination of 3,4-dimethoxypyridine. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride or cesium fluoride, is used to replace a leaving group (e.g., a halide) on the pyridine ring . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile under elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3,4-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, cesium fluoride, DMSO, acetonitrile, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Fluoro-3,4-dimethoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3,4-dimethoxypyridine is primarily related to its ability to interact with biological targets through its fluorine and methoxy groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
3,4-Dimethoxypyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoropyridine: Lacks the methoxy groups, leading to reduced reactivity and different applications.
2-Chloromethyl-3,4-dimethoxypyridine: Contains a chloromethyl group instead of fluorine, used in different synthetic pathways.
Uniqueness: 2-Fluoro-3,4-dimethoxypyridine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
2-fluoro-3,4-dimethoxypyridine |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
InChI Key |
FZEATTGQUHEFPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















